BRD4 D1 Affinity: Target Compound vs. Closest Profiled Acylthiazepane Congeners
No direct BRD4 D1 Kd measurement for N-[(4-chlorophenyl)methyl]-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide has been published. The most structurally proximate comparator with reported data is compound 30 (benzyl carbamate thiazepane, Kd = 32 µM, LE = 0.39) in the Johnson et al. series, which differs in the N-acyl substituent but shares the 2-fluorophenyl C7 moiety [1]. Structural interpolation suggests that the target compound's 4-chlorobenzyl urea-like carboxamide may occupy a steric and electronic space between the N-methyl amide (Kd = 510 µM) and the benzyl carbamate (Kd = 32 µM), but this is a class-level inference unsupported by experimental data for the compound itself [1]. Until direct measurement is performed, no quantitative differentiation claim can be substantiated.
| Evidence Dimension | BRD4 D1 binding affinity (Kd) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 30 (benzyl carbamate thiazepane): Kd = 32 µM; Compound 21 (N-methyl amide thiazepane): Kd = 510 µM; both profiling performed via protein-observed 19F (PrOF) NMR [1] |
| Quantified Difference | Not determined for target compound |
| Conditions | PrOF NMR competitive binding assay; BRD4 D1 bromodomain; 400 µM fragment concentration for hit calling; Kd values from triplicate experiments [1] |
Why This Matters
BRD4 D1 affinity is the primary selectivity/liability node for BET-targeted probes; without target-specific Kd data, any claim of superiority over analogs such as compound 30 is unsubstantiated.
- [1] Johnson JA, Nicolaou CA, Kirberger SE, Pandey AK, Hu H, Pomerantz WCK. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Med Chem Lett. 2019;10(12):1648-1654. doi:10.1021/acsmedchemlett.9b00414. View Source
